![molecular formula C10H6Br2O B3306742 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran CAS No. 929413-63-8](/img/structure/B3306742.png)
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Overview
Description
Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Compounds with a benzofuran ring are the main source of some drugs and clinical drug candidates .
Synthesis Analysis
The synthesis of benzofuran compounds can be complex and often involves multiple steps . For example, the bromination of alcohols is a common reaction used in the synthesis of brominated compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and calculate properties such as the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
Brominated compounds often undergo elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the molecular weight of a compound can be calculated based on its molecular formula .Mechanism of Action
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran: , also known as bronopol , is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and primarily used as a preservative for pharmaceuticals. Bronopol’s primary targets are essential thiols within bacterial cells . These thiols play crucial roles in bacterial metabolism and function.
Mode of Action:
Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria. This occurs via two distinct reactions between bronopol and essential thiols within the bacterial cell. By binding to these thiols, bronopol disrupts essential cellular processes, leading to growth inhibition .
Pharmacokinetics:
Advantages and Limitations for Lab Experiments
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. This compound is also readily available and can be synthesized in large quantities. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran. One potential area of research is the development of new antibiotics based on this compound's ability to inhibit the growth of bacteria and fungi. Another area of research is the development of new anti-inflammatory drugs based on this compound's ability to inhibit the production of pro-inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNBHUIAUXTNA-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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